3-Carboxy-4-methoxyphenylboronic acid pinacol ester
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Overview
Description
3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 3-Carboxy-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Carboxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a catalyst like palladium. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Carboxy-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Carboxy-4-methoxyphenylboronic acid pinacol ester has numerous applications in scientific research:
Biology: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into their use in developing new pharmaceuticals, particularly in cancer therapy and as antimicrobial agents.
Mechanism of Action
The mechanism by which 3-Carboxy-4-methoxyphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular pathways involved include the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.
Comparison with Similar Compounds
3-Carboxy-4-methoxyphenylboronic acid pinacol ester can be compared with other boronic esters such as:
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Similar in structure but with a hydroxyl group instead of a carboxyl group.
4-Methoxyphenylboronic acid pinacol ester: Lacks the carboxyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its carboxyl group, which provides additional reactivity and functionality, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTLQVCGKZQPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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